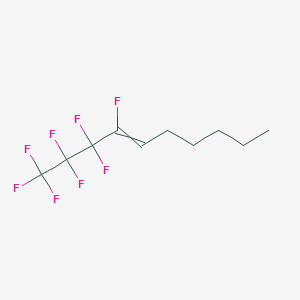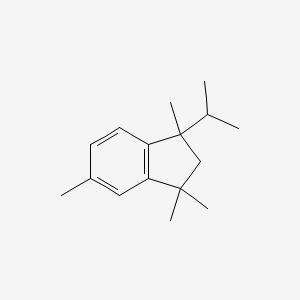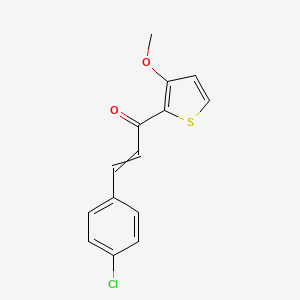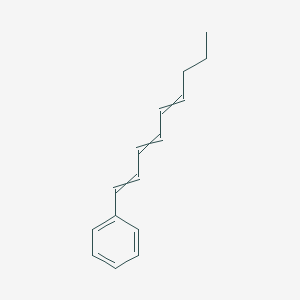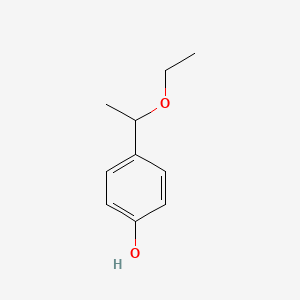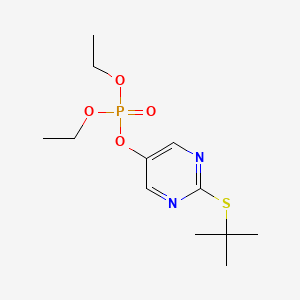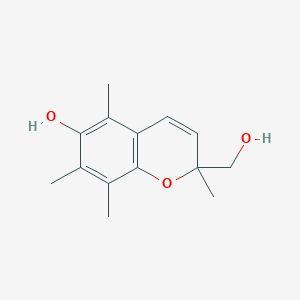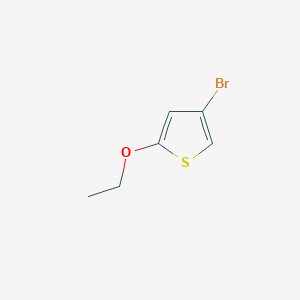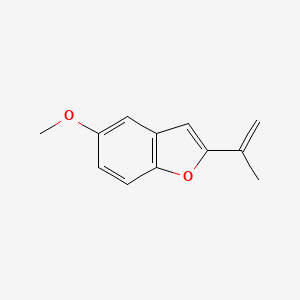
Benzofuran, 5-methoxy-2-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 5-methoxy-2-(1-methylethenyl)- is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position and an isopropenyl group at the 2-position. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring through various cyclization reactions. Common methods include:
Acid-catalyzed cyclization: of compounds containing carbonyl groups by dehydration.
Palladium or platinum-catalyzed ring closure: via intramolecular Wittig reactions or o-(acyloxy)benzyl anions.
Condensation of activated methylene: following Dieckmann reaction conditions or ketene intermediate-involved cyclization.
Intramolecular Friedel–Crafts reaction: and photolytic cyclization of α-phenylketones.
Gold (III)-catalyzed tandem reactions: of O-arylhydroxylamines with 1,3-dicarbonyl substrates.
Industrial Production Methods: Industrial production of benzofuran derivatives often involves scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis and proton quantum tunneling have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions: Benzofuran, 5-methoxy-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofurans or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofurans .
Scientific Research Applications
Benzofuran, 5-methoxy-2-(1-methylethenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Benzofuran derivatives are explored for their therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and viral infections.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of benzofuran, 5-methoxy-2-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, some benzofuran derivatives act as protein tyrosine phosphatase inhibitors, which play a role in regulating cellular processes such as growth and differentiation .
Comparison with Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A naturally occurring benzofuran with phototoxic properties.
Bergapten: A furanocoumarin with applications in phototherapy.
Nodekenetin: A benzofuran derivative with potential anticancer activity.
Xanthotoxin: A furanocoumarin used in the treatment of skin disorders.
Usnic Acid: A lichen-derived benzofuran with antimicrobial properties.
Uniqueness: Benzofuran, 5-methoxy-2-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
93666-78-5 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-methoxy-2-prop-1-en-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H12O2/c1-8(2)12-7-9-6-10(13-3)4-5-11(9)14-12/h4-7H,1H2,2-3H3 |
InChI Key |
JNEUPZYEPHSJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(O1)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)](/img/structure/B14351970.png)
![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)
![4-(Phenylsulfanyl)-4-[(propan-2-yl)oxy]butane-1,2,3-triol](/img/structure/B14351975.png)
![2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14351980.png)

